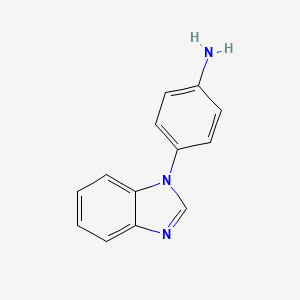

4-(1H-benzimidazol-1-yl)aniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(benzimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYMPMWWYZEKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80416160 | |

| Record name | 4-(1H-benzimidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52708-36-8 | |

| Record name | 4-(1H-Benzimidazol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52708-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-benzimidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,3-benzodiazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Context of Benzimidazole Aniline Hybrid Molecular Systems

The significance of benzimidazole-aniline hybrid molecules lies in the synergistic combination of the distinct properties of their constituent parts. Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their diverse biological activities. ontosight.ai They are a "master key" in pharmaceutical and medicinal chemistry due to their vast pharmacological potential. researchgate.net The benzimidazole (B57391) scaffold is a core component in numerous FDA-approved drugs. researchgate.net Aniline (B41778) and its derivatives, on the other hand, are fundamental building blocks in the synthesis of a wide array of dyes, polymers, and pharmaceuticals.

The fusion of these two moieties into a single molecular entity, as seen in 4-(1H-benzimidazol-1-yl)aniline, gives rise to compounds with unique electronic and structural characteristics. This hybridization can lead to enhanced biological activity, novel photophysical properties, and versatile coordination capabilities, making them valuable platforms for the development of new therapeutic agents and advanced materials. researchgate.net The ability to create these hybrid molecules opens up new avenues for drug design and the engineering of functional materials. researchgate.net

Historical Perspectives and Evolution of Research on 4 1h Benzimidazol 1 Yl Aniline and Cognate Structural Motifs

The journey of benzimidazole (B57391) research began in 1872 with the first synthesis of a benzimidazole derivative by Hoebrecker. researchgate.net However, it was Woolley's hypothesis in 1944, suggesting that benzimidazoles resemble purine-like structures and could have biological applications, that truly ignited interest in this class of compounds. ijarsct.co.in The first benzimidazole-based drug, Thiabendazole, an anthelmintic agent, was introduced in 1961. ijarsct.co.inwikipedia.org

The synthesis of N-arylbenzimidazoles, the structural class to which 4-(1H-benzimidazol-1-yl)aniline belongs, has been an area of continuous development. Early methods often required harsh reaction conditions. However, since 2010, significant progress has been made in developing more efficient and environmentally friendly synthetic strategies. researchgate.net These include modifications of classic methods like the Phillips–Ladenburg and Weidenhagen reactions, as well as the development of new approaches involving oxidative cyclization and cross-coupling reactions. researchgate.net

The specific compound, this compound, can be synthesized through the reaction of o-phenylenediamine (B120857) with p-aminobenzoic acid. ijpbs.comijrpc.com One common method involves refluxing these reactants in the presence of a catalyst like o-phosphoric acid. ijrpc.com

Current Research Landscape and Future Trajectories for 4 1h Benzimidazol 1 Yl Aniline

Established Synthetic Pathways to the 1-Substituted Benzimidazole Core Incorporating an Aniline (B41778) Moiety

The traditional synthesis of this compound can be approached in two primary ways: by first forming the benzimidazole ring and then attaching the aniline moiety to the N1 position, or by constructing the benzimidazole ring from a precursor that already contains the N-aryl bond.

Strategies for Benzimidazole Ring Formation via Condensation Reactions

While the most common synthesis of the benzimidazole core involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid (the Phillips condensation), this typically yields 2-substituted benzimidazoles. To obtain the N1-substituted isomer, this compound, the strategy must be modified to form the N-aryl bond prior to or during the cyclization step.

One effective strategy involves the cyclization of an N-aryl-o-phenylenediamine with a suitable one-carbon (C1) source. The synthesis starts with the preparation of N-(4-aminophenyl)-1,2-phenylenediamine. This intermediate can then be reacted with reagents like formic acid or triethyl orthoformate, which provide the final carbon atom needed to close the imidazole (B134444) ring, yielding the target N1-substituted benzimidazole.

Another sophisticated approach relies on the cyclization of N-arylamidoximes. This method provides an alternative route that avoids the direct use of o-phenylenediamines, instead building the ring from a different set of precursors.

Approaches for the Regioselective Introduction of the Aniline Substituent at the N1-Position

The most direct and widely studied methods for synthesizing this compound involve the N-arylation of a pre-formed benzimidazole ring. This requires the formation of a carbon-nitrogen bond between the N1 atom of benzimidazole and an aniline derivative, typically an aryl halide. Two cornerstone reactions in this field are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation (often referred to as the Goldberg reaction for C-N bond formation) is a classical copper-catalyzed cross-coupling reaction. mdpi.com Traditionally, these reactions require stoichiometric amounts of copper and high temperatures (often exceeding 200°C) in polar aprotic solvents like DMF or nitrobenzene. mdpi.com Modern iterations have introduced the use of soluble copper(I) salts (e.g., CuI) with accelerating ligands, such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine, which allow for milder reaction conditions. mit.edunih.govorganic-chemistry.org A significant challenge has been the coupling of unprotected anilines, though ligand-accelerated protocols have shown success. nih.gov

The Buchwald-Hartwig amination represents a major advancement in C-N cross-coupling, utilizing a palladium catalyst with specialized, bulky, electron-rich phosphine (B1218219) ligands. researchgate.netijrpc.com This method is renowned for its high efficiency, broad substrate scope, and milder reaction conditions compared to the classical Ullmann reaction. researchgate.net For the N-arylation of benzimidazole, achieving regioselectivity at the N1 position is critical. Research has shown that palladium catalysts combined with ligands like XPhos or RuPhos can achieve excellent N1 selectivity, particularly when starting with unsymmetrical benzimidazoles. nih.govmit.edu The choice of palladium precursor (e.g., Pd₂(dba)₃), ligand, base (e.g., NaOt-Bu, Cs₂CO₃), and solvent are all crucial for optimizing the reaction. mit.edumdpi.comtcichemicals.com

Table 1: Comparison of Ullmann and Buchwald-Hartwig N-Arylation for Benzimidazole

| Feature | Ullmann Condensation (Goldberg Reaction) | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (Cu powder, Cu(I) salts like CuI, Cu₂O) | Palladium (Pd(0) or Pd(II) precursors like Pd₂(dba)₃, Pd(OAc)₂) |

| Ligands | 1,10-Phenanthrolines, N,N-dimethylglycine, diamines mit.edu | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BINAP) nih.govtcichemicals.com |

| Reaction Conditions | Typically high temperatures (150-220°C), polar aprotic solvents (DMF, NMP) mdpi.com | Milder temperatures (RT to ~120°C), aprotic solvents (Toluene, Dioxane) mdpi.comtcichemicals.com |

| Advantages | Lower cost of copper catalyst | Higher yields, broader functional group tolerance, milder conditions, high regioselectivity researchgate.netmit.edu |

| Disadvantages | Harsh conditions, often requires stoichiometric copper, lower functional group tolerance mdpi.comnih.gov | Higher cost of palladium and specialized ligands |

Emerging and Sustainable Synthetic Techniques for this compound

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of N-aryl benzimidazoles.

Applications of Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. arkat-usa.orgwisdomlib.org This technology has been successfully applied to both the formation of the benzimidazole ring and its subsequent N-arylation.

Several reports describe the microwave-assisted condensation of o-phenylenediamines with aldehydes or carboxylic acids, achieving completion in minutes rather than hours. arkat-usa.orgdergipark.org.trtandfonline.com More pertinently, both Ullmann and Buchwald-Hartwig cross-coupling reactions have been adapted to microwave conditions. mdpi.comorganic-chemistry.org Microwave heating can overcome the high activation barriers of traditional Ullmann couplings, allowing for faster reactions at controlled temperatures. nih.gov Similarly, Buchwald-Hartwig aminations can be accelerated from hours to minutes, making the synthesis of libraries of compounds more feasible. organic-chemistry.org

Exploration of Solvent-Free and Environmentally Benign Reaction Conditions

In line with the principles of green chemistry, significant effort has been directed toward minimizing or eliminating the use of hazardous organic solvents. Several methods for benzimidazole synthesis have been developed under solvent-free ("dry media") conditions, often using a solid support like montmorillonite (B579905) K-10 clay combined with microwave irradiation. arkat-usa.orgijpbs.com

For the crucial N-arylation step, protocols are being developed in greener solvents. For instance, a microwave-assisted Ullmann-type coupling has been reported to proceed efficiently using water as the solvent. mdpi.com Furthermore, the use of heterogeneous catalysts allows for reactions in less hazardous solvents like methanol (B129727) or ethanol (B145695) at room temperature, greatly improving the environmental profile of the synthesis. organic-chemistry.orgnih.gov

Utilization of Heterogeneous and Homogeneous Catalysis in Synthesis

The distinction between homogeneous and heterogeneous catalysis is central to the evolution of synthetic methods for this compound.

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, is exemplified by the classic Buchwald-Hartwig mdpi.comresearchgate.net and modern ligand-accelerated Ullmann reactions. mit.edu These systems offer high activity and selectivity due to well-defined molecular catalytic centers. However, the removal of the metal catalyst from the final product can be challenging and costly.

Heterogeneous catalysis , involving a catalyst in a different phase (typically a solid catalyst in a liquid reaction mixture), offers a significant advantage in terms of catalyst separation and recyclability. Recent advancements have seen the application of various solid-supported catalysts for N-arylation, including:

Copper(I) oxide (CuO) as nanoparticles or nanoflakes. researchgate.net

Copper-exchanged fluorapatite (B74983) (CuFAP) , which catalyzes N-arylation at room temperature. organic-chemistry.org

Magnetically recoverable nano-catalysts , which allow for easy separation from the reaction mixture using an external magnet. researchgate.net

Zeolites and clays used as solid acid catalysts, particularly for the condensation step in benzimidazole ring formation. arkat-usa.orgdergipark.org.tr

Nano-ZnO , which has been demonstrated as an effective, recyclable catalyst for the synthesis of 2-substituted benzimidazoles in ethanol. nih.gov

These heterogeneous systems pave the way for more sustainable and industrially viable production methods by simplifying purification and allowing for the reuse of the catalyst over multiple cycles. researchgate.net

Chemical Transformation and Derivatization Strategies of the this compound Scaffold

The this compound scaffold, with its reactive aniline and benzimidazole moieties, offers multiple avenues for chemical modification. These transformations are pivotal for developing new molecular entities with tailored biological and physicochemical properties.

Functionalization at the Exocyclic Aniline Nitrogen Atom

The primary amino group of the aniline ring is a prime site for various chemical modifications, including acylation, alkylation, and the formation of amides and sulfonamides. These reactions are fundamental in creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

One common transformation is the reaction with chloroacetyl chloride to form an amide, which can then be further reacted with sodium azide (B81097) to introduce an azide group. researchgate.netdntb.gov.ua This azide derivative serves as a versatile intermediate for synthesizing 1,2,3-triazole derivatives through reactions with various acetylene (B1199291) compounds. researchgate.netdntb.gov.ua

Amide synthesis can also be achieved through direct condensation of the aniline with carboxylic acids using coupling agents. nih.gov For instance, the reaction of this compound with p-aminobenzoic acid can yield N-(4-(1H-benzimidazol-2-yl)phenyl)-4-(1H-benzimidazol-2-yl)-benzamide derivatives. researchgate.net

Table 1: Examples of Functionalization at the Exocyclic Aniline Nitrogen Atom

| Reactant | Reagent(s) | Product | Reference |

| This compound | Chloroacetyl chloride | N-(4-(1H-benzimidazol-1-yl)phenyl)-2-chloroacetamide | researchgate.net |

| N-(4-(1H-benzimidazol-1-yl)phenyl)-2-chloroacetamide | Sodium azide | N-(4-(1H-benzimidazol-1-yl)phenyl)-2-azidoacetamide | researchgate.netdntb.gov.ua |

| This compound | p-Aminobenzoic acid | N-(4-(1H-benzimidazol-2-yl)phenyl)-4-(1H-benzimidazol-2-yl)-benzamide | researchgate.net |

| This compound | Maleic anhydride | 4-(4-(1H-Benzo[d]imidazol-2-yl)phenylamino)-4-oxobut-2-enoic acid | ijrpc.com |

Modifications and Substitutions on the Benzimidazole Ring System

The benzimidazole ring itself can undergo various modifications, although these are generally less straightforward than functionalizing the aniline moiety. Electrophilic substitution reactions can occur on the benzene (B151609) part of the benzimidazole ring. The position of substitution is influenced by the existing substituents and the reaction conditions.

Furthermore, the nitrogen atom at the 1-position of the benzimidazole ring can be alkylated. For example, reaction with 2-methylallyl chloride can introduce a 2-methylallyl group at the N1 position. vulcanchem.com This modification can significantly alter the steric and electronic properties of the molecule.

Table 2: Examples of Modifications on the Benzimidazole Ring System

| Starting Material | Reagent(s) | Modification | Product | Reference |

| This compound | 2-Methylallyl chloride | N-alkylation | 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline | vulcanchem.com |

| 4-chloro-o-phenylenediamine and anthranilic acid | Condensation | Ring formation with substituent | 2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline | researchgate.net |

| N-(2-nitro-4-R-phenyl)pyridinium salts | Electrochemical reduction | Intramolecular cyclization | Pyrido[1,2-a]benzimidazoles | acs.org |

Synthesis of Hybrid Molecular Architectures (e.g., Schiff Bases, Azo Derivatives, Triazole Conjugates)

The versatile nature of this compound allows for its incorporation into more complex molecular architectures, leading to hybrid molecules with potentially enhanced biological activities.

Schiff Bases: The primary amino group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). mdpi.comresearchgate.netjournalijar.com For example, reaction with pyrazolecarbaldehydes can yield the corresponding Schiff's bases. ijrpc.com These reactions are often carried out in solvents like ethanol or methanol, sometimes with a catalytic amount of acid. mdpi.comjournalijar.com

Azo Derivatives: Azo compounds can be synthesized from this compound via diazotization of the primary amino group, followed by coupling with electron-rich aromatic compounds like phenols and amines. ijpbs.com The diazotization is typically carried out using sodium nitrite (B80452) in an acidic medium at low temperatures. ijpbs.com The resulting diazonium salt is then coupled with the desired aromatic partner. ijpbs.com

Triazole Conjugates: The synthesis of triazole conjugates often involves the "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. As mentioned earlier, the aniline group can be converted to an azide. researchgate.netdntb.gov.ua This azide-functionalized benzimidazole can then be reacted with various terminal alkynes to create a library of 1,2,3-triazole conjugates. researchgate.netdntb.gov.uanih.gov This strategy has been employed to synthesize novel benzimidazole-based 1,3,4-oxadiazole-1,2,3-triazole conjugates. rsc.org

Table 3: Synthesis of Hybrid Molecular Architectures

| Hybrid Architecture | Starting Material | Key Reagents/Reaction | Example Product | Reference(s) |

| Schiff Base | This compound | Pyrazolecarbaldehydes, Glacial acetic acid | 4-(1H-benzo[d]imidazol-2-yl)-N-((3-methyl-1-phenyl-5-(piperazin-1-yl)-1H-pyrazol-4-yl)methylene) aniline | ijrpc.com |

| Schiff Base | 2-(m-aminophenyl)benzimidazole | 2,4-dihydroxybenzaldehyde, Methanol | 4-(((3-(1H-benzo[d]imidazol-2-yl)phenyl)imino)methyl)benzene-1,3-diol | mdpi.com |

| Azo Derivative | This compound | Sodium nitrite, Hydrochloric acid, Phenols/Amines | Substituted {4-(1H-benzimidazol-2-yl) phenyl} diazenyl derivatives | ijpbs.com |

| Triazole Conjugate | N-(4-(1H-benzimidazol-1-yl)phenyl)-2-azidoacetamide | Acetylene derivatives | 1,2,3-triazole derivatives | researchgate.netdntb.gov.ua |

| Triazole Conjugate | Azidobenzothiazoles | Terminal alkynes, CuSO4, Na-ascorbate | 1,4-disubstituted 1,2,3-triazoles tethering a benzothiazole (B30560) nucleus | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like dimethyl sulfoxide-d6 (DMSO-d6), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the aniline and benzimidazole rings appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants (J values) are influenced by the electronic effects of the substituents and the spatial relationships between adjacent protons.

The protons of the aniline ring, specifically those ortho and meta to the amino group, exhibit characteristic splitting patterns. For instance, the protons ortho to the amino group (H2' and H6') typically appear as a doublet, as do the protons meta to the amino group (H3' and H5'). The protons of the benzimidazole ring also show distinct signals. The proton at the C2 position of the imidazole ring often appears as a singlet, while the protons on the benzo part of the benzimidazole ring (H4, H5, H6, and H7) present as a more complex multiplet pattern due to their coupling with each other.

The amino (-NH₂) protons of the aniline group and the imino (-NH) proton of the benzimidazole ring are also observable in the ¹H NMR spectrum, often as broad singlets that can be exchanged with deuterium (B1214612) oxide (D₂O). The chemical shift of these protons can vary depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2', H6' (Aniline) | ~7.8 | d | ~8.4 |

| H3', H5' (Aniline) | ~6.6 | d | ~8.4 |

| H4, H7 (Benzimidazole) | ~7.5 | m | |

| H5, H6 (Benzimidazole) | ~7.1 | m | |

| NH (Benzimidazole) | ~12.5 | br s | |

| NH₂ (Aniline) | ~5.6 | s |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data compiled from representative spectra.

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom in the molecule. The spectrum of this compound displays a series of signals in the aromatic region (typically δ 100-160 ppm).

The carbon atoms of the aniline ring show distinct resonances. The carbon atom attached to the amino group (C4') is typically shielded and appears at a lower chemical shift compared to the other aromatic carbons. The carbon atoms ortho and meta to the amino group can also be distinguished. The carbon atoms of the benzimidazole ring also have characteristic chemical shifts. The C2 carbon, being part of the imidazole ring, often has a unique chemical shift. The carbons of the fused benzene ring (C4, C5, C6, C7, C8, and C9) can be assigned based on their electronic environment and through advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (Benzimidazole) | ~153 |

| C4' (Aniline) | ~151 |

| C8, C9 (Benzimidazole) | ~136, ~143 |

| C1' (Aniline) | ~124 |

| C2', C6' (Aniline) | ~129 |

| C3', C5' (Aniline) | ~114 |

| C4, C7 (Benzimidazole) | ~123 |

| C5, C6 (Benzimidazole) | ~113, ~120 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data compiled from representative spectra.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques, such as FTIR, are powerful for identifying the functional groups present in a molecule and probing intermolecular interactions.

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine (-NH₂) in the aniline moiety and the secondary amine (-NH) in the benzimidazole ring are prominent. The -NH₂ group typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. The -NH stretch of the benzimidazole ring usually appears as a single, often broad, band in a similar region.

The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. The C=N stretching vibration of the imidazole ring and the C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1500-1650 cm⁻¹ region. The C-N stretching vibrations are typically found in the 1250-1350 cm⁻¹ range. Bending vibrations for C-H and N-H bonds appear at lower frequencies.

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretch (Aniline NH₂) | 3350 - 3217 |

| N-H Stretch (Benzimidazole NH) | ~3430 |

| C-H Stretch (Aromatic) | 3061 |

| C=N Stretch (Imidazole) | ~1629 |

| C=C Stretch (Aromatic) | 1605 |

Note: The frequencies are approximate and can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, which has a molecular formula of C₁₃H₁₁N₃, the expected monoisotopic mass is approximately 209.10 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways may involve the cleavage of the bond between the aniline and benzimidazole rings, leading to fragment ions corresponding to the benzimidazolyl cation and the aminophenyl radical, or vice versa. Other fragmentations could involve the loss of small neutral molecules like HCN from the imidazole ring. Analysis of these fragment ions helps to confirm the connectivity of the molecular structure. Some derivatives have shown a molecular ion peak (M+) at m/z 307 and 411, with other significant fragments observed.

X-ray Crystallography for Three-Dimensional Molecular Structure and Conformational Studies

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise arrangement of atoms in the crystal lattice can be determined. This includes bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

The crystal structure would reveal the planarity of the benzimidazole and aniline rings. The dihedral angle between these two rings is a key conformational parameter. Intermolecular interactions, such as hydrogen bonding involving the N-H groups and π-π stacking between the aromatic rings, play a crucial role in the packing of the molecules in the crystal lattice. For instance, a related compound, N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide, was analyzed using single-crystal X-ray diffraction to confirm its structure. Similarly, the crystal structure of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine and its solvates have been determined, providing insights into their intermolecular interactions.

Table 4: Representative Crystallographic Data for a Benzimidazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z | 4 |

Note: This is representative data for a related benzimidazole derivative and the actual data for this compound may differ.

Theoretical and Computational Investigations of 4 1h Benzimidazol 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the molecule's propensity to react.

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches for Geometry Optimization

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent ab initio quantum chemistry methods used to predict the most stable arrangement of atoms in a molecule, known as its optimized geometry. These calculations determine bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule. For a comprehensive analysis of 4-(1H-benzimidazol-1-yl)aniline, various basis sets would typically be employed in conjunction with both DFT and HF methods to ensure the accuracy of the geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

| Parameter | DFT (e.g., B3LYP/6-311++G(d,p)) | HF (e.g., 6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C-N (Aniline) | Data not available | Data not available |

| C-N (Benzimidazole) | Data not available | Data not available |

| **Bond Angles (°) ** | ||

| C-N-C (Aniline) | Data not available | Data not available |

| N-C-N (Benzimidazole) | Data not available | Data not available |

| Dihedral Angles (°) | ||

| Phenyl-Benzimidazole | Data not available | Data not available |

Note: This table is a template. No specific computational data for this compound was found in the searched literature.

Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Gaps and Electron Distribution

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: This table is a template. No specific computational data for this compound was found in the searched literature.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species. Red-colored regions on the MEP surface indicate areas of high electron density and are susceptible to electrophilic attack, while blue-colored regions represent electron-deficient areas that are prone to nucleophilic attack. An MEP analysis of this compound would identify the reactive sites and provide insights into its intermolecular interactions.

Computational Prediction and Validation of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Theoretical Calculations of NMR Chemical Shifts

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are performed to predict the resonance frequencies of atomic nuclei in a magnetic field. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By comparing the calculated chemical shifts with experimental data, the structure of the molecule can be validated.

Table 3: Hypothetical Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| Aromatic Protons | Data not available | Data not available |

| Amine Protons | Data not available | Data not available |

| ¹³C NMR | ||

| Aromatic Carbons | Data not available | Data not available |

Note: This table is a template. No specific computational data for this compound was found in the searched literature.

Simulation of Vibrational Spectra for Conformational Analysis

The simulation of vibrational spectra (FT-IR and FT-Raman) provides information about the vibrational modes of a molecule. These calculations can help in the assignment of experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. This analysis is also useful for studying the conformational landscape of the molecule.

Table 4: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch (Aniline) | Data not available |

| C-N stretch | Data not available |

| Aromatic C-H stretch | Data not available |

| Benzimidazole (B57391) ring vibrations | Data not available |

Note: This table is a template. No specific computational data for this compound was found in the searched literature.

Solvent Effects and Solvatochromic Behavior Modeling

The study of solvent effects on the electronic and photophysical properties of a molecule, known as solvatochromism, is a critical area of computational chemistry. For a compound like this compound, understanding its behavior in different solvent environments is crucial for predicting its suitability for various applications, such as in the development of molecular probes and sensors.

Theoretical modeling of solvatochromic behavior typically employs quantum mechanical calculations. A common approach involves the use of Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic absorption spectra of the molecule in various solvents. The effect of the solvent is often incorporated using continuum solvation models, such as the Polarizable Continuum Model (PCM). tandfonline.comresearchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

By calculating the excitation energies of this compound in solvents of varying polarity, from nonpolar (e.g., cyclohexane) to polar aprotic (e.g., dimethyl sulfoxide) and polar protic (e.g., ethanol), a theoretical solvatochromic plot can be generated. This involves correlating the calculated absorption maxima (λmax) with solvent polarity functions, such as the Lippert-Mataga, McRae, or Bakhshiev models. nih.gov These models help in quantifying the contributions of general and specific solvent effects, such as dipole-dipole interactions and hydrogen bonding, to the observed spectral shifts.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) in different solvents can provide insights into the nature of the electronic transitions and how they are influenced by the solvent environment. For instance, a larger stabilization of the excited state relative to the ground state in polar solvents would lead to a bathochromic (red) shift in the absorption spectrum, indicative of positive solvatochromism. nih.gov

A hypothetical data table illustrating the type of results obtained from such a study is presented below. Please note that these are representative values and not experimental or calculated data for this compound.

Table 1: Theoretical Solvatochromic Data for this compound

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

|---|---|---|

| Cyclohexane | 2.02 | 310 |

| Dichloromethane | 8.93 | 325 |

| Acetone | 20.7 | 335 |

| Dimethyl Sulfoxide (B87167) | 46.7 | 345 |

Molecular Modeling and Docking Simulations for Interaction Mechanisms (General Principles)

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid. For this compound, these simulations can provide valuable insights into its potential biological activity by identifying its most likely binding partners and elucidating the key intermolecular interactions that stabilize the ligand-target complex.

The general workflow for a molecular docking study involves the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The 3D structure of the ligand, this compound, is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm is used to systematically explore the conformational space of the ligand within the defined binding site of the receptor. The algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding free energy.

Analysis of Docking Results: The predicted binding poses are ranked according to their scores, with lower scores generally indicating a more favorable binding affinity. The top-ranked poses are then visually inspected to analyze the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.

For instance, in the context of antibacterial drug discovery, derivatives of 4-(1H-benzimidazol-2-yl)aniline have been docked into the active sites of various bacterial enzymes to predict their binding modes and affinities. pnrjournal.com Similarly, molecular docking studies on benzimidazole derivatives with beta-tubulin have been performed to investigate their potential as anthelmintic agents. nih.gov

The results of a molecular docking study are often summarized in a table that includes the binding energy and the key interacting residues. A hypothetical example for this compound is provided below.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| 1 | -8.5 | Tyr123, Phe256, Leu301 | Hydrogen bond, π-π stacking, Hydrophobic |

| 2 | -8.2 | Val150, Ala200, Ile290 | Hydrophobic |

Following the initial docking studies, molecular dynamics (MD) simulations can be performed on the most promising ligand-protein complex to assess its stability and to gain a more dynamic understanding of the binding interactions over time.

Advanced Applications of 4 1h Benzimidazol 1 Yl Aniline in Materials Science

Integration into Functional Materials and Nanostructured Architectures

The incorporation of 4-(1H-benzimidazol-1-yl)aniline into larger material frameworks allows for the synergistic combination of the benzimidazole (B57391) group's inherent properties, such as thermal stability and metal-coordinating ability, with the processability and electronic characteristics of the aniline (B41778) unit.

Incorporation into Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs)

Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs) are classes of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The benzimidazole unit within this compound makes it a promising candidate for a functionalized linker in the synthesis of novel MOFs and ZIFs. While direct synthesis of MOFs using the unmodified this compound as the primary linker is not extensively documented in the literature, the principles of MOF and ZIF construction suggest its potential. The nitrogen atoms of the benzimidazole ring can coordinate with metal centers, and the aniline group provides a site for post-synthetic modification, allowing for the introduction of further functionalities into the framework.

For instance, related benzimidazole-containing linkers have been successfully used to create MOFs with applications in gas storage and catalysis. researchgate.netchemmethod.com MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid have demonstrated high selectivity in fluorescence-based detection of metal ions. nih.gov These examples highlight the utility of the benzimidazole core in forming stable and functional frameworks. The synthesis of ZIFs, a subclass of MOFs with zeolite-like topologies, often involves imidazolate-based linkers. google.comijrpc.com The benzimidazole moiety of this compound could similarly participate in the formation of ZIF structures, potentially leading to materials with unique porosity and stability. The preparation of such materials can be achieved through various methods, including solvothermal and microwave-assisted synthesis. chemmethod.com

The potential of this compound as a linker in MOFs and ZIFs is summarized in the table below, based on analogous systems.

| Framework Type | Potential Metal Ions | Potential Linker Functionality | Potential Applications |

| MOF | Zn(II), Co(II), Ni(II), Cu(II), Fe(III) | Coordination via benzimidazole nitrogens, post-synthetic modification via aniline group | Gas storage, catalysis, chemical sensing |

| ZIF | Zn(II), Co(II) | Formation of imidazolate-type linkages | Gas separation, drug delivery |

Role in the Development of Polymer-Based Materials and Optoelectronic Devices

The aniline group of this compound serves as a polymerizable unit, enabling its incorporation into various polymer backbones. The resulting benzimidazole-functionalized polymers exhibit a combination of desirable properties, including high thermal stability, good mechanical strength, and specific electronic and optical characteristics, making them suitable for optoelectronic applications.

Polyaniline (PANI) and its derivatives are well-known conducting polymers. nih.gov By incorporating the this compound monomer, a new class of functionalized polyanilines can be synthesized. These polymers are expected to possess enhanced thermal stability and the ability to interact with metal ions through the benzimidazole side chains, which can modulate their electronic properties. The synthesis of such polymers can be achieved through chemical or electrochemical polymerization of the monomer. The resulting polymers are often soluble in organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), facilitating their processing into thin films for device fabrication. nih.gov

The optical properties of these polymer films are of particular interest for optoelectronic devices. Benzimidazole-based conjugated polyelectrolytes have been shown to exhibit solvent- and concentration-dependent absorption and emission spectra. researchgate.net The introduction of the this compound unit into a polymer chain can influence the material's band gap and photoluminescence, which are critical parameters for applications in organic light-emitting diodes (OLEDs) and solar cells. researchgate.net

| Polymer Type | Synthesis Method | Key Properties | Potential Optoelectronic Applications |

| Benzimidazole-functionalized polyaniline | Chemical or electrochemical polymerization | Electrical conductivity, thermal stability, metal-ion coordination | Organic light-emitting diodes (OLEDs), solar cells, electrochromic devices |

| Benzimidazole-containing copolymers | Copolymerization with other monomers | Tunable optical and electronic properties | Organic field-effect transistors (OFETs), sensors |

Fabrication and Characterization of Electropolymerized Thin Films

Electropolymerization is a powerful technique for the fabrication of thin, uniform polymer films directly onto an electrode surface. researchgate.net This method offers precise control over film thickness and morphology. The electropolymerization of aniline and its derivatives typically proceeds via the formation of cation radicals upon anodic oxidation. iapchem.orgelsevierpure.com A similar mechanism is expected for this compound, where the aniline moiety undergoes oxidation to initiate polymer chain growth.

The resulting poly(this compound) thin films can be characterized by a variety of techniques to understand their structure and properties.

Cyclic Voltammetry (CV): Used to monitor the electropolymerization process and to study the redox behavior of the resulting polymer film.

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer and the incorporation of the benzimidazole groups. researchgate.net

Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer film. researchgate.net

UV-Visible Spectroscopy: To determine the optical properties, such as the electronic transitions and band gap of the polymer film. researchgate.net

The properties of these electropolymerized films, such as their conductivity, electroactivity, and stability, are crucial for their application in electronic devices and sensors.

Contributions to Sensing Technologies

The benzimidazole moiety in this compound is an excellent platform for the design of chemical and biological sensors due to its ability to participate in hydrogen bonding and coordinate with metal ions.

Design and Performance in Chemical Sensors

The nitrogen atoms in the benzimidazole ring can act as binding sites for various analytes, particularly metal ions. This interaction can lead to a detectable change in the optical or electrochemical properties of the molecule, forming the basis of a sensor. Fluorescent chemosensors are a prominent application, where the binding of an analyte modulates the fluorescence intensity or wavelength of the benzimidazole-containing compound.

For example, a benzimidazole-functionalized polyaniline has been synthesized and used for the electrochemical detection of cadmium ions in aqueous solutions. iapchem.orgresearchgate.net The material, prepared via interfacial polymerization, exhibited a micro-shell structure and was incorporated into a carbon paste electrode. This modified electrode showed enhanced sensitivity for cadmium ion sensing. Similarly, benzimidazole-based fluorescent chemosensors have been designed for the selective detection of other metal ions like Cu²⁺ and Fe³⁺. elsevierpure.comresearchgate.net These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon metal ion coordination.

A study on a related compound, 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol, demonstrated its use as a fluorescent sensor for the determination of cyanide ions (CN⁻). nih.govresearchgate.net The sensor showed high sensitivity and a low detection limit for CN⁻ in a DMSO solution. This suggests that this compound could also be a promising platform for developing sensors for various environmentally and biologically important ions.

| Sensor Type | Target Analyte | Principle of Detection | Reported Performance (for related compounds) |

| Electrochemical Sensor | Cadmium (Cd²⁺) | Enhanced electrochemical signal upon binding | Improved sensitivity compared to unmodified electrode iapchem.orgresearchgate.net |

| Fluorescent Chemosensor | Copper (Cu²⁺), Iron (Fe³⁺) | Fluorescence quenching or enhancement upon coordination | High selectivity and sensitivity elsevierpure.comresearchgate.net |

| Fluorescent Chemosensor | Cyanide (CN⁻) | Fluorescence quenching | Detection limit of 1.8 x 10⁻⁶ M nih.gov |

Application in Biosensing Platforms

The ability of the benzimidazole group to interact with biological molecules, combined with the aniline's capacity for immobilization, makes this compound a candidate for the development of biosensors.

A notable example, although with a closely related compound, is the use of 4-(1H-imidazol-1-yl)aniline immobilized on Sepharose as a new ligand for mixed-mode chromatography for antibody purification. nih.gov This material demonstrated a high binding selectivity for immunoglobulin G (IgG) due to a combination of hydrophobic interactions, hydrogen bonding, and charge transfer interactions. nih.gov The dual-selectivity for IgG in both adsorption and elution highlights the potential of such imidazole- and by extension, benzimidazole-based aniline derivatives in bioseparation and biosensing.

The aniline group provides a convenient handle for covalent attachment to various substrates, such as electrode surfaces or nanoparticles, which are commonly used in biosensor construction. Once immobilized, the benzimidazole moiety can act as a recognition element for specific biomolecules. The development of electrochemical biosensors based on poly(this compound) films is a promising area of research. These platforms could be used for the detection of a wide range of biological targets, from proteins to nucleic acids, by functionalizing the benzimidazole group with appropriate biorecognition elements.

Photophysical Properties and Utilization in Dye Chemistry

The photophysical characteristics and applications in dye chemistry of this compound remain a largely unexplored area of scientific inquiry. Extensive searches of available scientific literature and chemical databases have yielded limited specific data on the absorption and emission spectra, quantum yields, and Stokes shifts for this particular isomer. The focus of research in this chemical family has predominantly been on the 2-substituted isomer, 4-(1H-benzimidazol-2-yl)aniline, and its derivatives.

While detailed photophysical data for this compound is not currently available, general principles of physical chemistry and the known properties of related benzimidazole derivatives allow for some theoretical postulation. The benzimidazole moiety, a key component of Vitamin B12, is a versatile heterocyclic system known for its presence in a variety of biologically active compounds and its utility as a scaffold in medicinal chemistry. ijrpc.com Derivatives of benzimidazole have been investigated for a wide range of pharmacological activities. researchgate.net

In the broader context of materials science, benzimidazole derivatives have been utilized in the development of dyes and pigments. researchgate.net For instance, certain azo dyes incorporating a benzimidazole structure have been synthesized and their properties studied. ijpbs.com The general structure of this compound, featuring a chromophoric benzimidazole system linked to an auxochromic aniline group, suggests potential for fluorescent properties. The nitrogen atom of the aniline can act as an electron donor, and the benzimidazole ring as a π-conjugated system, which are common features in fluorescent molecules.

The photophysical properties of such a molecule would be expected to be influenced by solvent polarity, a phenomenon known as solvatochromism. The absorption and emission spectra would likely exhibit shifts in different solvent environments due to changes in the dipole moment of the molecule upon excitation. However, without experimental data, the direction and magnitude of these shifts for this compound cannot be definitively stated.

The utilization of this compound in dye chemistry could encompass several areas. Its potential fluorescence suggests it could serve as a building block for more complex fluorescent probes or labels for biological imaging. The aniline group provides a reactive site for further chemical modification, allowing for the attachment of other functional groups to tune the photophysical properties or to target specific analytes or cellular components.

Furthermore, compounds with similar benzimidazole backbones have been explored as components in organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). The inherent charge transport properties of the benzimidazole ring system could make this compound a candidate for such applications, although this remains speculative without dedicated research.

It is important to note that the synthesis of this compound itself is documented, distinguishing it from its more studied 2-yl isomer. The synthesis of the 2-yl isomer typically involves the condensation of o-phenylenediamine (B120857) with p-aminobenzoic acid. ijpbs.com In contrast, the synthesis of the 1-yl isomer would proceed through different synthetic routes.

Catalytic Applications of 4 1h Benzimidazol 1 Yl Aniline and Its Metal Complexes

Design of Ligands for Homogeneous and Heterogeneous Transition Metal Catalysis

The efficacy of a metal-based catalyst is profoundly influenced by the ligands coordinated to the metal center. 4-(1H-benzimidazol-1-yl)aniline and its derivatives are effective ligands due to the presence of multiple nitrogen donor atoms in the benzimidazole (B57391) and aniline (B41778) moieties, which can chelate to metal ions, thereby stabilizing the resulting complex and modulating its catalytic activity. The aromatic nature of the benzimidazole and phenyl rings also allows for electronic effects to be transmitted, influencing the reactivity of the metal center.

A prominent strategy for designing potent catalytic agents involves the conversion of this compound into Schiff base ligands. These are typically synthesized through the condensation reaction of the primary amine group of the aniline moiety with an appropriate aldehyde or ketone. The resulting imine (azomethine) group introduces an additional coordination site, enhancing the chelating ability of the ligand.

These Schiff base ligands are then reacted with various metal salts, such as those of copper(II), cobalt(II), nickel(II), and zinc(II), to form stable metal complexes. nih.govmisuratau.edu.ly The synthesis generally involves refluxing the Schiff base ligand with the metal salt in a suitable solvent like ethanol (B145695). nih.govmisuratau.edu.ly

The catalytic performance of these complexes is evaluated in various organic reactions. For instance, copper(II) complexes of Schiff bases have demonstrated notable catalytic activity in Claisen-Schmidt condensation reactions for the synthesis of chalcones, often achieving high yields of over 90%. nih.gov The catalytic efficiency of these complexes can surpass that of conventional catalysts like potassium hydroxide (B78521) (KOH). nih.gov The characterization of these complexes is thoroughly performed using techniques such as IR, UV-Vis, and NMR spectroscopy to confirm the coordination of the metal to the ligand. nih.gov

Table 1: Catalytic Performance of a Cu(II) Schiff Base Complex in Chalcone Synthesis

| Aldehyde Reactant | Acetophenone Reactant | Catalyst | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Acetophenone | Cu(II) Complex | >90 |

| 4-Chlorobenzaldehyde | Acetophenone | Cu(II) Complex | >90 |

| 4-Nitrobenzaldehyde | Acetophenone | Cu(II) Complex | >90 |

| 4-Methoxybenzaldehyde | Acetophenone | Cu(II) Complex | >90 |

This table is generated based on findings that Schiff-base metal complexes can be efficient catalysts with yields greater than 90%. nih.gov

The coordination chemistry of this compound derivatives is central to their catalytic function. The benzimidazole nucleus can act as a robust anchor for the metal ion, while modifications to the aniline part of the molecule can fine-tune the steric and electronic properties of the catalyst. nih.gov

Metal complexes of these ligands are valuable in a range of catalytic processes, including polymerization and various organic transformations. nih.gov The formation of stable complexes with transition metals often leads to enhanced catalytic activity. nih.gov The structural and electronic properties, which can be influenced by substituents on the benzimidazole or aniline rings, are key to their utility in coordination chemistry. nih.gov For example, the introduction of an electron-withdrawing nitro group can modulate the biological and catalytic activity of the resulting benzimidazole derivative. nih.gov The study of these metal complexes often involves establishing their geometry, which is frequently found to be octahedral for many divalent metal ions. researchgate.net

Specific Catalytic Reactions Facilitated by Benzimidazolyl Aniline Derivatives

Metal complexes derived from this compound and its analogs have proven to be effective catalysts in a variety of important organic reactions.

Palladium complexes incorporating benzimidazole-based ligands are particularly effective in catalyzing C-C bond formation reactions. The Heck reaction, which involves the palladium-catalyzed arylation of an olefin, is a prime example. nih.govresearchgate.net Palladium catalysts with benzimidazole-based N-heterocyclic carbene (NHC) ligands have shown excellent activity in the Heck coupling of aryl bromides with styrene. researchgate.net

Similarly, the Suzuki-Miyaura reaction, a cross-coupling reaction between an organohalide and an organoboron compound, is effectively catalyzed by palladium-benzimidazole complexes. lookchem.com An ionically tagged benzimidazole palladium(II) complex has been successfully used for the Suzuki-Miyaura coupling of arylboronic acids with aryl halides, producing biaryls in moderate to high yields. lookchem.com A significant advantage of such catalysts is their potential for recycling, with some systems being reusable for multiple cycles with only a minor decrease in activity. lookchem.comnih.gov

Table 2: Heck Coupling Reaction Catalyzed by a Palladium-Benzimidazole Complex

| Aryl Halide | Alkene | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Styrene | 0.5 | 60 | High |

This table is based on findings for a bi-1,3-bis[(4-chlorophenyl)methyl]-1-benzimidazolium bromo palladium(II) catalyst. researchgate.net

Table 3: Suzuki-Miyaura Coupling Catalyzed by an Ionically Tagged Benzimidazole Palladium(II) Complex

| Aryl Halide | Arylboronic Acid | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | K2CO3 | H2O/Methanol (B129727) | High |

| 4-Iodoanisole | Phenylboronic acid | K2CO3 | H2O/Methanol | High |

| 4-Bromotoluene | Phenylboronic acid | K2CO3 | H2O/Methanol | Moderate |

This table is representative of the performance of such catalysts as described in the literature. lookchem.com

The catalytic activity of metal complexes of this compound derivatives extends to condensation reactions. As previously mentioned, Schiff base complexes are effective in Claisen-Schmidt condensations. nih.gov Furthermore, the fundamental reaction of condensing o-phenylenediamines with aldehydes to form the benzimidazole core itself can be catalyzed by various metal-based systems. tandfonline.com This highlights the broader applicability of metal-ligand cooperation in facilitating condensation processes. While specific examples for Aldol and Biginelli reactions catalyzed by this compound complexes are less commonly reported, the principles of their catalytic activity in other condensations suggest potential applicability.

Copper-benzimidazole complexes have been investigated as catalysts for oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones. The ability to modify the electronic properties of the benzimidazole ligand through substitution allows for the fine-tuning of the catalyst's performance in these transformations. Metal complexes have also shown catalytic activity in the oxidation of aniline derivatives, where the nature of the substituent on the aniline (electron-donating or electron-withdrawing) can influence the reaction's efficiency. acs.org Additionally, titanium-based catalysts have been employed for the reduction of nitroaromatic compounds to the corresponding anilines, a key transformation that can be followed by cyclization to form benzimidazoles.

Investigation of Catalytic Reaction Mechanisms and Kinetic Profiles

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the investigation of catalytic reaction mechanisms or kinetic profiles for the compound this compound or its corresponding metal complexes were identified.

Research in the broader field of benzimidazole derivatives and their metal complexes suggests their potential as catalysts in various organic transformations. nih.govnih.govnih.gov Studies on related compounds, such as those with a 2-phenyl benzimidazole scaffold, indicate that they can participate in catalytic processes like oxidation and condensation reactions. researchgate.net Metal complexes of other benzimidazole-based ligands have been explored for their catalytic activities, with mechanistic insights provided for some systems. rsc.orgresearchgate.net For instance, mechanistic studies have been conducted on cobalt-catalyzed reactions for the synthesis of benzimidazoles, suggesting the activation of an imine intermediate by the catalyst. rsc.org Similarly, titanium-mediated electrochemical reactions have been investigated, proposing inner-sphere electron transfer mechanisms. acs.org

However, specific research delineating the catalytic cycle, identifying reaction intermediates and transition states, or determining kinetic parameters such as reaction rates, orders of reaction, and activation energies for this compound or its metal complexes is not available in the reviewed literature. While general methodologies for synthesizing benzimidazole derivatives exist, ijpbs.comacs.org detailed mechanistic and kinetic data for the catalytic applications of this specific compound remain an area for future investigation.

Biological Activity of 4 1h Benzimidazol 1 Yl Aniline and Its Derivatives: in Vitro Mechanistic Studies

Antimicrobial Activity and Molecular Mechanisms (In Vitro)

Derivatives of 4-(1H-benzimidazol-1-yl)aniline have demonstrated significant in vitro activity against a range of pathogenic bacteria and fungi. These compounds represent a versatile class of antimicrobials with potential for further development. nih.gov

Antibacterial Efficacy Against Clinically Relevant Gram-Positive and Gram-Negative Bacterial Strains

A series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives, which are Schiff's bases synthesized from 4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline, have been evaluated for their antibacterial properties. researchgate.net The study tested these compounds against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli using the tube dilution method. researchgate.net

Several of the synthesized compounds exhibited notable antibacterial activity. Specifically, compounds with certain substitutions on the arylidene moiety were found to be more effective than others against both Gram-positive and Gram-negative bacteria. researchgate.net The specific efficacies of these derivatives are detailed in the table below.

Table 1: Antibacterial Activity of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline Derivatives

| Compound | Substituent on Arylidene Moiety | Antibacterial Activity against S. aureus | Antibacterial Activity against E. coli |

|---|---|---|---|

| 2a | 4-Chloro | More effective | More effective |

| 2b | 4-Nitro | More effective | More effective |

| 2i | Not specified in provided text | More effective | More effective |

Data sourced from a study on N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives. researchgate.net

Antifungal Efficacy Against Pathogenic Fungi

Benzimidazole (B57391) derivatives have been recognized for their antifungal properties, with some compounds acting by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov A study investigating N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives reported significant antifungal activity against several pathogenic fungi, including Candida albicans, Candida krusei, Candida glabrata, and Candida parapsilosis. benthamscience.com

The study revealed that these derivatives displayed high antifungal activity, in some cases comparable to the standard drug ketoconazole. benthamscience.com This suggests that the benzimidazole scaffold is a promising starting point for the development of new antifungal agents.

Elucidation of Mechanism of Action: Targeting Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV)

While the precise mechanisms of action for all this compound derivatives are not fully elucidated, the broader class of benzimidazoles is known to target essential bacterial enzymes. A plausible mode of action for the antimicrobial effects of benzimidazole derivatives involves the inhibition of enzymes crucial for DNA replication and cell division, such as DNA gyrase and topoisomerase IV. The structural resemblance of the benzimidazole nucleus to purines allows these compounds to potentially interact with the ATP-binding sites of these enzymes, leading to bacterial cell death.

Antiviral Activity and Mechanistic Pathways (In Vitro)

The antiviral potential of benzimidazole derivatives has been an active area of research, with studies demonstrating efficacy against a variety of viruses. nih.gov

Inhibition of Viral Replication (e.g., Hepatitis C Virus NS5B RNA Polymerase)

The benzimidazole scaffold is a key feature in several inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. ijrpc.com Research has focused on synthesizing 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives with the expectation of anti-HCV activity. ijrpc.comresearchgate.net These compounds are designed to act as allosteric inhibitors, binding to a site on the NS5B polymerase distinct from the active site, thereby impeding the enzyme's function before the elongation of the viral RNA chain. ijrpc.com

Activity Against Human Immunodeficiency Virus (HIV)

Studies have also explored the activity of benzimidazole derivatives against the Human Immunodeficiency Virus (HIV). nih.gov While the provided information does not detail the specific activity of this compound itself, broader research on benzimidazole derivatives has included testing against HIV-1. nih.gov The mechanism of action for anti-HIV activity in this class of compounds can vary, but often involves the inhibition of key viral enzymes such as reverse transcriptase or integrase.

Anticancer and Antiproliferative Mechanisms (In Vitro)

The benzimidazole scaffold, a key component of this compound, is recognized for its structural similarity to biological nucleotides, which contributes to its significant anticancer potential. bohrium.com Derivatives of this compound have been the subject of extensive research to evaluate their cytotoxic and antiproliferative effects against various human cancer cell lines.

Cytotoxic and Antiproliferative Effects on Human Cancer Cell Lines (e.g., MDA-MB-231, HCT-116, A-549, Caco-2)

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines in laboratory settings.

Breast Cancer: In studies involving the triple-negative breast cancer cell line MDA-MB-231, certain 1H-benzimidazol-2-yl hydrazone derivatives have shown time-dependent cytotoxicity. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were observed to be between 13 and 20 µM after 72 hours of treatment. nih.gov Another study highlighted that copper complexes of benzimidazole derivatives effectively halted the proliferation of MDA-MB-231 cells. rsc.org For the MCF-7 breast cancer cell line, some benzimidazole derivatives have shown high cytotoxicity with IC50 values as low as 5 µM and 8.86 ± 1.10 μg/mL in separate studies. waocp.org

Colon Cancer: Against the HCT-116 colon cancer cell line, specific benzimidazole derivatives displayed moderate cytotoxic activity, with one derivative showing an IC50 value of 16.18 ± 3.85 μg/mL. waocp.org Other research has also confirmed the cytotoxic effects of related compounds on both HCT-116 and Caco-2 cell lines. researchgate.netresearchgate.net

Lung Cancer: The A-549 lung cancer cell line has also been a target for these compounds. bohrium.comresearchgate.net One study synthesized a benzimidazole derivative, se-182, which exhibited potent cytotoxic action against A549 cells with an IC50 value of 15.80 μM. jksus.org Another investigation found that certain derivatives induced maximum cell death in A549 cells. bohrium.com

Other Cancer Cell Lines: The anticancer activity of these derivatives extends to other cancer types as well. For instance, significant cytotoxic effects have been observed against HepG2 (liver carcinoma), with one derivative showing a more potent effect than the standard drug cisplatin. jksus.org Studies on HeLa (cervical cancer) cells also revealed that some derivatives were effective in inhibiting cancer cell growth. bohrium.comnih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound/Derivative | IC50 Value | Source(s) |

|---|---|---|---|---|

| MDA-MB-231 | Breast Cancer | 1H-benzimidazol-2-yl hydrazones | 13 - 20 µM (72h) | nih.gov |

| MCF-7 | Breast Cancer | Benzimidazole derivative | 5 µM | |

| MCF-7 | Breast Cancer | Benzimidazole 4 | 8.86 ± 1.10 μg/mL | waocp.org |

| HCT-116 | Colon Cancer | Benzimidazole 2 | 16.18 ± 3.85 μg/mL | waocp.org |

| A-549 | Lung Cancer | se-182 | 15.80 µM | jksus.org |

| HepG2 | Liver Carcinoma | se-182 | 15.58 µM | jksus.org |

| HeLa | Cervical Cancer | Compound 4m | 6.39 µM | nih.gov |

| Caco-2 | Colorectal Cancer | Metformin-loaded nanoparticles | - | researchgate.net |

Identification of Molecular Targets and Pathways Involved (e.g., Enzyme Inhibition, DNA Intercalation, Tubulin Polymerization)

The anticancer effects of this compound derivatives are attributed to their interaction with various molecular targets and pathways that are crucial for cancer cell survival and proliferation.

Enzyme Inhibition: A significant mechanism of action for these compounds is the inhibition of key enzymes involved in cell cycle progression and signaling. For example, certain 2-anilinobenzimidazol derivatives have been identified as potent inhibitors of cyclin-dependent kinases CDK9 and CDK12. nih.gov Another study showed that some sulfonamide derivatives of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine are effective inhibitors of the V600E mutant of BRAF kinase, a key protein in the MAPK signaling pathway. semanticscholar.orgnih.gov This inhibition can lead to cell cycle arrest, preventing cancer cells from dividing. nih.gov

DNA Intercalation: Some benzimidazole derivatives, particularly their metal complexes, have been shown to interact with DNA. rsc.org While some studies have shown that certain copper complexes can bind to the minor groove of DNA, they did not induce DNA cleavage. rsc.org This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Tubulin Polymerization Inhibition: A key target for many anticancer drugs is the protein tubulin, which is essential for the formation of microtubules and the mitotic spindle. Several benzimidazole derivatives have been identified as tubulin polymerization inhibitors. nih.govnih.govresearchgate.net For instance, one study found that a piperazine-linked cinnamide derivative of a benzimidazole-pyrimidine hybrid inhibited tubulin polymerization with an IC50 of 5.72 ± 0.51 µM, leading to apoptosis in A549 lung cancer cells. nih.gov Another class of benzimidazole carboxamide derivatives also demonstrated tubulin polymerization inhibition, with one compound showing an IC50 of 5.05 ± 0.13 μM. nih.gov These compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. nih.gov

Enzyme Inhibition Studies (In Vitro)

In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to inhibit other classes of enzymes, suggesting a broader therapeutic potential.

Inhibition of Glycosidases (e.g., α-Amylase, α-Glucosidase)

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.govacs.org Several studies have shown that benzimidazole derivatives can effectively inhibit these enzymes.

α-Amylase and α-Glucosidase Inhibition: A study on benzimidazole-based thiadiazole derivatives revealed a range of inhibitory activities against both α-amylase and α-glucosidase, with IC50 values from 1.10 to 24.20 µM for α-amylase and 2.10 to 26.10 µM for α-glucosidase. frontiersin.org Another series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives also showed considerable α-glucosidase inhibitory potential, with some compounds being more potent than the standard drug acarbose. researchgate.net

Table 2: In Vitro Inhibition of Glycosidases by Benzimidazole Derivatives

| Enzyme | Compound Series | IC50 Range (µM) | Source(s) |

|---|---|---|---|

| α-Amylase | Benzimidazole-based thiadiazoles | 1.10 - 24.20 | frontiersin.org |

| α-Glucosidase | Benzimidazole-based thiadiazoles | 2.10 - 26.10 | frontiersin.org |

| α-Glucosidase | 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholines | 0.18 - 20.46 (µg/mL) | researchgate.net |

| α-Glucosidase | Quinoline-based-benzo[d]imidazole acetamides | 13.5 - 30.2 | nih.gov |

Modulation of Protein Tyrosine Phosphatases

Protein tyrosine phosphatases (PTPs) are a group of enzymes that play crucial roles in cellular signaling. benthamscience.comresearchgate.net Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a promising target for the treatment of type 2 diabetes and obesity. researchgate.netnih.gov Research has explored benzimidazole derivatives as inhibitors of PTP1B. Potent, nonpeptidic benzimidazole sulfonamide inhibitors of PTP1B have been developed, with some showing low nanomolar enzyme inhibition. researchgate.net

Targeting Rho Kinase (ROCK II)

Rho-associated coiled-coil containing protein kinase (ROCK) is involved in various cellular processes, and its inhibition is being explored for the treatment of diseases like hypertension, glaucoma, and cancer. researchgate.netnih.govnih.gov The two isoforms, ROCK I and ROCK II, are distributed differently in the body, with ROCK II being more prevalent in the brain and heart. nih.gov Benzimidazoles are among the chemical scaffolds that have been developed as ROCK inhibitors. researchgate.netmiami.edu Novel and selective inhibitors of ROCK-II with excellent potency in both enzyme and cell-based assays have been identified from this class of compounds. researchgate.net For example, a series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized as ROCK II inhibitors, with the most potent compound having an IC50 value of 20 nM. nih.gov

Inhibition of Aromatase Enzyme Activity